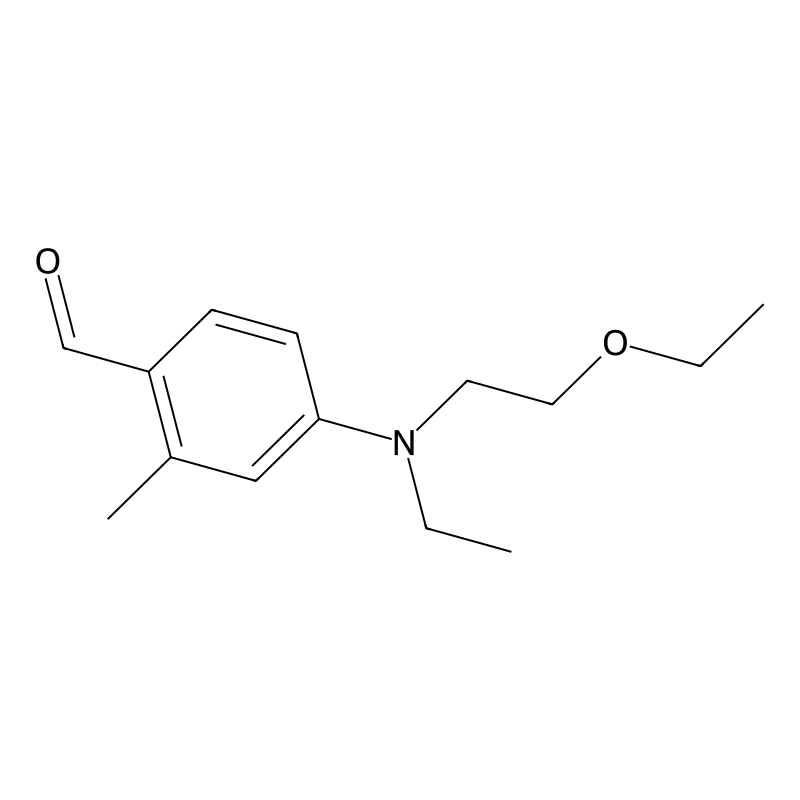

4-((2-Ethoxyethyl)(ethyl)amino)-2-methylbenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Anti-Inflammatory Activities

Scientific Field: Pharmacology

Summary of the Application: Pyrimidines, which can be synthesized using similar compounds, are known to exhibit a range of pharmacological effects including anti-inflammatory activities .

Methods of Application: The synthesis of pyrimidines involves several methods, and their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Application in Sunscreen Products

Scientific Field: Cosmetology

Summary of the Application: Compounds similar to “4-((2-Ethoxyethyl)(ethyl)amino)-2-methylbenzaldehyde” are used as UV filters in sunscreen products .

Methods of Application: These compounds are used as active ingredients in sunscreen products due to their ability to absorb, reflect, and scatter ultraviolet (UV) radiation .

Results or Outcomes: The use of these compounds in sunscreen products has been shown to reduce the occurrence risk of skin disorders such as sunburn, skin aging, and cancer .

Application in Drug Synthesis

Scientific Field: Pharmaceutical Chemistry

Summary of the Application: Compounds similar to “4-((2-Ethoxyethyl)(ethyl)amino)-2-methylbenzaldehyde” are used in the synthesis of various drugs .

Methods of Application: These compounds are used as intermediates in the synthesis of a variety of pharmaceuticals .

Results or Outcomes: The use of these compounds in drug synthesis has led to the development of a variety of effective pharmaceuticals .

Application in UV Filters for Cosmetic Applications

Summary of the Application: Compounds similar to “4-((2-Ethoxyethyl)(ethyl)amino)-2-methylbenzaldehyde” are used as UV filters in cosmetic applications .

Methods of Application: These compounds are used as active ingredients in cosmetic products due to their ability to absorb, reflect, and scatter ultraviolet (UV) radiation .

Results or Outcomes: The use of these compounds in cosmetic applications has been shown to reduce the occurrence risk of skin disorders such as sunburn, skin aging, and cancer .

Application in the Synthesis of Imidazol-4-ones

Scientific Field: Organic Chemistry

Summary of the Application: Compounds similar to “4-((2-Ethoxyethyl)(ethyl)amino)-2-methylbenzaldehyde” are used in the synthesis of imidazol-4-ones .

Methods of Application: These compounds are used as intermediates in the synthesis of imidazol-4-ones .

Results or Outcomes: The synthesis of imidazol-4-ones has led to the development of a variety of applications, including natural products, medicine, agriculture, and others .

4-((2-Ethoxyethyl)(ethyl)amino)-2-methylbenzaldehyde is an organic compound with the molecular formula C₁₄H₂₁NO₂ and a molecular weight of approximately 235.32 g/mol. This compound features a benzaldehyde group substituted with a 2-ethoxyethyl and ethyl amino group at the para position relative to the aldehyde functional group. It is characterized by its moderate density of about 1.0 g/cm³ and a boiling point around 365.4 °C at standard atmospheric pressure .

The chemical reactivity of 4-((2-Ethoxyethyl)(ethyl)amino)-2-methylbenzaldehyde primarily involves nucleophilic substitutions and condensation reactions. The aldehyde functional group can undergo:

- Condensation Reactions: It can react with various nucleophiles to form imines or other derivatives.

- Reduction Reactions: The aldehyde can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, depending on the substituents present.

Research into the biological activity of 4-((2-Ethoxyethyl)(ethyl)amino)-2-methylbenzaldehyde is limited, but similar compounds often exhibit significant pharmacological properties. Compounds with similar structures have been studied for their potential anti-inflammatory, analgesic, and antimicrobial activities. The presence of the ethyl amino group may enhance interactions with biological targets, potentially leading to varied biological effects.

The synthesis of 4-((2-Ethoxyethyl)(ethyl)amino)-2-methylbenzaldehyde can be achieved through several methods, including:

- Alkylation Reactions: Starting from 2-methylbenzaldehyde, an alkylation reaction with ethyl and ethoxyethyl halides can introduce the amino substituents.

- Reductive Amination: This method involves the reaction of an amine with an aldehyde or ketone in the presence of a reducing agent.

- Condensation Reactions: The compound can also be synthesized via condensation between an appropriate amine and an aldehyde.

These methods often require careful control of reaction conditions to optimize yield and purity.

4-((2-Ethoxyethyl)(ethyl)amino)-2-methylbenzaldehyde may have applications in:

- Pharmaceuticals: Potential use as an intermediate in the synthesis of biologically active compounds.

- Chemical Research: Utilized in studies exploring structure-activity relationships in drug design.

- Material Science: Investigated for its potential role in developing new materials or coatings due to its unique chemical properties.

Several compounds share structural similarities with 4-((2-Ethoxyethyl)(ethyl)amino)-2-methylbenzaldehyde, including:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-Ethyl-N-(2-hydroxyethyl)-4-methylbenzamide | Contains a hydroxyl group instead of an ether | Potentially increased solubility and reactivity |

| 4-(Ethylamino)-2-methylbenzaldehyde | Lacks the ethoxy group | Simpler structure may lead to different biological activity |

| 4-(Dimethylamino)-2-methylbenzaldehyde | Features a dimethylamino group | Enhanced basicity may affect interaction profiles |

These compounds differ mainly in their substituent groups, which significantly influence their chemical reactivity and biological activity. The unique combination of ethoxy and ethyl groups in 4-((2-Ethoxyethyl)(ethyl)amino)-2-methylbenzaldehyde may confer distinct properties not found in its analogs.